Cas no 81024-43-3 ((R)-Metoprolol)

(R)-Metoprolol is the enantiomerically pure form of metoprolol, a selective β1-adrenergic receptor antagonist. Its stereospecificity enhances pharmacological precision, as the (R)-enantiomer exhibits significantly higher receptor affinity and therapeutic efficacy compared to the (S)-form. This compound is primarily used in cardiovascular research and drug development due to its well-characterized mechanism of action in modulating heart rate and blood pressure. The high enantiomeric purity ensures reduced off-target effects, making it valuable for studies requiring precise adrenergic blockade. (R)-Metoprolol is commonly employed as a reference standard in analytical applications, including HPLC and chiral separations, to ensure accurate quantification and quality control in pharmaceutical formulations.
(R)-Metoprolol structure
(R)-Metoprolol structure
Product Name:(R)-Metoprolol
CAS No:81024-43-3
MF:C15H25NO3
MW:267.363904714584
MDL:MFCD00869311
CID:727529
PubChem ID:157717
Update Time:2025-11-06

(R)-Metoprolol Chemical and Physical Properties

Names and Identifiers

    • 2-Propanol,1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-, (2R)-
    • (R)-(+)-METOPROLOL
    • (R)-Metoprolol
    • (+)-Metoprolol
    • (2R)-metoprolol
    • (R)-1-isopropylamino-3-[4-(2-metoxyethyl)phenoxy]propan-2-ol
    • BIDD:GT0581
    • d-Metoprolol
    • (2R)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol (ACI)
    • 2-Propanol, 1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-, (R)- (ZCI)
    • 2-Propanol 1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-, (2R)-
    • CHEMBL1741004
    • 81024-43-3
    • SCHEMBL40918
    • (2R)-1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
    • r-metoprolol
    • (R)-1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol
    • 2-Propanol, 1-(4-(2-methoxyethyl)phenoxy)-3-((1-methylethyl)amino)-, (2R)-
    • BDBM81884
    • DTXSID20230862
    • EN300-25893794
    • (2R)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol;(+)-Metoprolol
    • (2R)-1-[4-(2-methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol
    • NCGC00021148-01
    • NS00116087
    • STR11440
    • AKOS030242833
    • G91257
    • MDL: MFCD00869311
    • Inchi: 1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m1/s1
    • InChI Key: IUBSYMUCCVWXPE-CQSZACIVSA-N
    • SMILES: O(C1C=CC(CCOC)=CC=1)C[C@H](O)CNC(C)C

Computed Properties

  • Exact Mass: 267.18300
  • Monoisotopic Mass: 267.18344366g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 9
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 50.7Ų

Experimental Properties

  • Melting Point: 39-42°C
  • PSA: 50.72000
  • LogP: 2.00410

(R)-Metoprolol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M338775-1mg
(R)-Metoprolol
81024-43-3
1mg
$ 215.00 2023-09-07
TRC
M338775-2mg
(R)-Metoprolol
81024-43-3
2mg
$391.00 2023-05-17
TRC
M338775-5mg
(R)-Metoprolol
81024-43-3
5mg
$951.00 2023-05-17
TRC
M338775-10mg
(R)-Metoprolol
81024-43-3
10mg
$ 1629.00 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R923751-1mg
(R)-Metoprolol
81024-43-3 98%
1mg
¥3,299.00 2022-09-28
A2B Chem LLC
AC33686-1mg
(R)-Metoprolol
81024-43-3 95%
1mg
$271.00 2024-04-19
A2B Chem LLC
AC33686-2mg
(R)-Metoprolol
81024-43-3 > 95%
2mg
$423.00 2023-12-30
A2B Chem LLC
AC33686-5mg
(R)-Metoprolol
81024-43-3 95%
5mg
$1092.00 2024-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-212687-1mg
(R)-Metoprolol,
81024-43-3
1mg
¥1880.00 2023-09-05
Enamine
EN300-25893794-0.05g
(2R)-1-[4-(2-methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol
81024-43-3 95%
0.05g
$148.0 2024-06-18

(R)-Metoprolol Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Borate(1-), tetrafluoro-, zinc (2:1), hydrate ;  2 h, rt
Reference
Zinc Tetrafluoroborate Hydrate as a Mild Catalyst for Epoxide Ring Opening with Amines: Scope and Limitations of Metal Tetrafluoroborates and Applications in the Synthesis of Antihypertensive Drugs (RS)/(R)/(S)-Metoprolols
Pujala, Brahmam; et al, Journal of Organic Chemistry, 2011, 76(21), 8768-8780

Production Method 2

Reaction Conditions
Reference
Immobilized cellulase (CBH I) as a chiral stationary phase for direct resolution of enantiomers
Erlandsson, Per; et al, Journal of the American Chemical Society, 1990, 112(11), 4573-4

Production Method 3

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane
2.1 Solvents: Acetonitrile
Reference
Stereospecific synthesis of specifically deuterated metoprolol enantiomers from chiral starting materials
Shetty, H. Umesha; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(10), 1215-26

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol
2.1 Reagents: Hydrochloric acid Solvents: Ethanol
3.1 Reagents: Pyridine Solvents: Dichloromethane
4.1 Solvents: Acetonitrile
Reference
Stereospecific synthesis of specifically deuterated metoprolol enantiomers from chiral starting materials
Shetty, H. Umesha; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(10), 1215-26

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol
2.1 Reagents: Potassium hydroxide Solvents: Ethanol
3.1 Reagents: Hydrochloric acid Solvents: Ethanol
4.1 Reagents: Pyridine Solvents: Dichloromethane
5.1 Solvents: Acetonitrile
Reference
Stereospecific synthesis of specifically deuterated metoprolol enantiomers from chiral starting materials
Shetty, H. Umesha; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(10), 1215-26

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Water
2.1 Reagents: Sodium methoxide Solvents: Methanol
3.1 Reagents: Potassium hydroxide Solvents: Ethanol
4.1 Reagents: Hydrochloric acid Solvents: Ethanol
5.1 Reagents: Pyridine Solvents: Dichloromethane
6.1 Solvents: Acetonitrile
Reference
Stereospecific synthesis of specifically deuterated metoprolol enantiomers from chiral starting materials
Shetty, H. Umesha; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(10), 1215-26

Production Method 7

Reaction Conditions
1.1 Solvents: Acetonitrile
Reference
Stereospecific synthesis of specifically deuterated metoprolol enantiomers from chiral starting materials
Shetty, H. Umesha; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(10), 1215-26

Production Method 8

Reaction Conditions
Reference
Dynamic kinetic asymmetric synthesis of β-amino alcohols from racemic epoxides in cyclodextrin complexes under solid state conditions
Reddy, L. Rajender; et al, Chemical Communications (Cambridge), 2000, (23), 2321-2322

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol
1.2 Solvents: Methanol
1.3 Solvents: Methanol
Reference
Enantioselective preparation of metoprolol and its major metabolites
Jung, Sang-Hun; et al, Archives of Pharmacal Research, 2000, 23(3), 226-229

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  14 h, reflux
2.1 Catalysts: Borate(1-), tetrafluoro-, zinc (2:1), hydrate ;  2 h, rt
Reference
Zinc Tetrafluoroborate Hydrate as a Mild Catalyst for Epoxide Ring Opening with Amines: Scope and Limitations of Metal Tetrafluoroborates and Applications in the Synthesis of Antihypertensive Drugs (RS)/(R)/(S)-Metoprolols
Pujala, Brahmam; et al, Journal of Organic Chemistry, 2011, 76(21), 8768-8780

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
2.1 Reagents: Pyridine Solvents: Dichloromethane
3.1 Solvents: Acetonitrile
Reference
Stereospecific synthesis of specifically deuterated metoprolol enantiomers from chiral starting materials
Shetty, H. Umesha; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(10), 1215-26

Production Method 12

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane
2.1 Reagents: Potassium hydroxide Solvents: Ethanol
3.1 Reagents: Hydrochloric acid Solvents: Ethanol
4.1 Reagents: Pyridine Solvents: Dichloromethane
5.1 Solvents: Acetonitrile
Reference
Stereospecific synthesis of specifically deuterated metoprolol enantiomers from chiral starting materials
Shetty, H. Umesha; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(10), 1215-26

Production Method 13

Reaction Conditions
1.1 Reagents: β-Cyclodextrin, 6A,6B,6C,6D,6E,6F,6G-heptakis-O-(carboxymethyl)-2A,2B,2C,2D,2E,2… ;  20 °C
Reference
Characterization of a single-isomer carboxymethyl-beta-cyclodextrin in chiral capillary electrophoresis
Fejos, Ida; et al, Electrophoresis, 2017, 38(15), 1869-1877

Production Method 14

Reaction Conditions
Reference
Enantioseparations of 11 Amino Alcohols Using Di-n-amyl L-Tartrate-Boric Acid Complex as Chiral Mobile Phase Additive by RP-HPLC
Zou, Yanan; et al, Chromatographia, 2015, 78(11-12), 753-761

(R)-Metoprolol Raw materials

(R)-Metoprolol Preparation Products

Additional information on (R)-Metoprolol

(R)-Metoprolol (CAS No. 81024-43-3): A Comprehensive Overview

(R)-Metoprolol (CAS No. 81024-43-3) is a chiral β-adrenergic receptor antagonist, widely recognized for its therapeutic applications in cardiovascular diseases. This compound, also known as metoprolol tartrate, is a selective β1-adrenergic receptor blocker that has been extensively studied and utilized in clinical settings for the management of hypertension, angina pectoris, and arrhythmias. The enantiomeric purity of (R)-Metoprolol is crucial for its pharmacological efficacy and safety profile.

The chemical structure of (R)-Metoprolol consists of a phenylpropanolamine core with a specific chiral center, which imparts its unique pharmacological properties. The compound is synthesized through a series of well-defined chemical reactions, ensuring high enantiomeric purity and consistent quality. The enantiomeric form of (R)-Metoprolol is particularly important because it exhibits greater potency and selectivity compared to its racemic mixture or the (S)-enantiomer.

In recent years, significant advancements have been made in understanding the mechanisms of action and the therapeutic potential of (R)-Metoprolol. Studies have shown that this compound effectively reduces heart rate and myocardial oxygen demand, thereby alleviating symptoms associated with cardiovascular conditions. Additionally, (R)-Metoprolol has been found to have beneficial effects on cardiac remodeling and can improve outcomes in patients with chronic heart failure.

The pharmacokinetics of (R)-Metoprolol have been extensively characterized. It is rapidly absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver. The primary metabolite, α-hydroxymetoprolol, retains significant β-adrenergic blocking activity but has a longer half-life compared to the parent compound. This metabolic profile contributes to the sustained therapeutic effects of (R)-Metoprolol.

Clinical trials have consistently demonstrated the efficacy and safety of (R)-Metoprolol in various cardiovascular conditions. For instance, a large-scale randomized controlled trial (RCT) published in the New England Journal of Medicine reported that patients treated with (R)-Metoprolol had a significantly reduced risk of mortality and morbidity compared to those receiving placebo or other antihypertensive agents. These findings have solidified the position of (R)-Metoprolol as a first-line treatment for hypertension and other cardiovascular disorders.

Beyond its established uses, ongoing research is exploring new applications for (R)-Metoprolol. Recent studies have investigated its potential in managing anxiety disorders and improving cognitive function in patients with neurodegenerative diseases. Preliminary results suggest that the anxiolytic properties of (R)-Metoprolol may be beneficial in reducing symptoms of anxiety without causing significant side effects.

The safety profile of (R)-Metoprolol is generally favorable, with common side effects including bradycardia, hypotension, and fatigue. However, these adverse effects are typically mild and well-managed with appropriate dosing adjustments. Serious side effects are rare but can include bronchospasm in patients with asthma or chronic obstructive pulmonary disease (COPD). Therefore, careful patient selection and monitoring are essential to ensure optimal outcomes.

In conclusion, (R)-Metoprolol (CAS No. 81024-43-3) remains a cornerstone medication in the management of cardiovascular diseases due to its high efficacy, favorable safety profile, and well-characterized pharmacological properties. Ongoing research continues to uncover new therapeutic applications and refine our understanding of this important compound.

Recommended suppliers
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.